molecular formula C21H22BrFN4O2 B584743 N-Demethyl Vandetanib-d4 CAS No. 1346603-93-7

N-Demethyl Vandetanib-d4

Cat. No.: B584743
CAS No.: 1346603-93-7
M. Wt: 465.36
InChI Key: HTCPERSEGREUFC-KXGHAPEVSA-N
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Description

N-Demethyl Vandetanib-d4 is a labelled analogue of N-Desmethyl Vandetanib, which is a metabolite of Vandetanib. Vandetanib is an antitumor drug used for the treatment of medullary thyroid cancer. This compound is primarily used in scientific research as a stable isotope-labelled compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Vandetanib-d4 involves the deuteration of the piperidine ring in N-Desmethyl Vandetanib. The process typically includes the following steps:

    Deuteration: The piperidine ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.

    Purification: The deuterated compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Vandetanib-d4 undergoes various chemical reactions, including:

    Oxidation: Formation of N-oxide.

    Reduction: Reduction of the quinazoline ring.

    Substitution: Substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or fluorine (F2).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-Demethyl Vandetanib-d4 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.

    Biology: Employed in studies to understand the metabolic pathways of Vandetanib.

    Medicine: Used in pharmacokinetic studies to evaluate the distribution and elimination of Vandetanib in the body.

    Industry: Utilized in the development of new antitumor drugs and in quality control processes .

Mechanism of Action

N-Demethyl Vandetanib-d4, like Vandetanib, inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. These receptors are involved in tumor growth, progression, and angiogenesis. By inhibiting these pathways, this compound exerts its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    N-Desmethyl Vandetanib: The non-deuterated analogue.

    Vandetanib: The parent compound used in cancer treatment.

    Vandetanib-N-oxide: An oxidized metabolite of Vandetanib .

Uniqueness

N-Demethyl Vandetanib-d4 is unique due to its deuterium labelling, which makes it a valuable tool in research for tracking metabolic pathways and studying the pharmacokinetics of Vandetanib. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCPERSEGREUFC-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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